N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-N-ethylmethanesulfonamide
Overview
Description
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-N-ethylmethanesulfonamide is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.13511374 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Precursor to Biologically Active Quinolines
The compound is of interest as a precursor to biologically active quinolines. Research has shown that it resembles other N-phenylmethanesulfonamide derivatives in structure and geometric parameters. An intramolecular hydrogen bond in its structure contributes to its properties and utility in synthesizing biologically active quinolines (Zia-ur-Rehman et al., 2008).
Synthesis of Quinolines
This compound has been used in the synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds, demonstrating its utility in chemical synthesis. These processes have been conducted under aqueous and solvent-free conditions, showcasing the compound's versatility in different synthesis environments (Ghorbani‐Vaghei et al., 2009).
Corrosion Inhibition Properties
Studies have explored its use as a corrosion inhibitor for mild steel in acidic environments. The compound forms a protective film on steel surfaces, inhibiting corrosion through physisorption and chemisorption mechanisms. This suggests potential applications in materials science and engineering (Olasunkanmi et al., 2016).
Sulfonylation in Organic Synthesis
Research indicates its utility in the remote sulfonylation of aminoquinolines, contributing to the development of environmentally benign processes in organic synthesis. This application highlights the compound's role in creating less odorous and more eco-friendly chemical processes (Xia et al., 2016).
Building Blocks in Diverse Fields
Quinolinones, a class of compounds related to this chemical, are of significant interest due to their adaptability in molecular structures. This compound's relevance extends to applications in pharmacy, medicine, physics, and engineering, showcasing its wide-ranging utility (Michelini et al., 2019).
Electrocatalytic Applications
The compound has been studied in electrocatalytic processes, particularly in the synthesis of sulfonamide derivatives. This demonstrates its potential in electrochemical applications and the synthesis of novel chemical compounds (Nematollahi et al., 2010).
Properties
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-N-ethylmethanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-21(25(2,23)24)17-12-10-16(11-13-17)19(22)20-14-6-8-15-7-4-5-9-18(15)20/h4-5,7,9-13H,3,6,8,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEURFRAWAXTFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.